2,4-Dibromo-1-[(2-methylindolinyl)sulfonyl]benzene
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Overview
Description
2,4-Dibromo-1-[(2-methylindolinyl)sulfonyl]benzene is an organic compound that features a benzene ring substituted with two bromine atoms and a sulfonyl group attached to a 2-methylindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1-[(2-methylindolinyl)sulfonyl]benzene typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and sulfonylating agents like sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-1-[(2-methylindolinyl)sulfonyl]benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atoms on the benzene ring can be substituted by other electrophiles under suitable conditions.
Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents in the presence of catalysts like Lewis acids.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, sulfonylated compounds, and reduced or oxidized forms of the original compound .
Scientific Research Applications
2,4-Dibromo-1-[(2-methylindolinyl)sulfonyl]benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dibromo-1-[(2-methylindolinyl)sulfonyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoanisole: Similar in structure but with a methoxy group instead of the sulfonyl group.
2,4-Dibromophenol: Contains hydroxyl group instead of the sulfonyl group.
2,4-Dibromotoluene: Features a methyl group instead of the sulfonyl group.
Uniqueness
2,4-Dibromo-1-[(2-methylindolinyl)sulfonyl]benzene is unique due to the presence of the sulfonyl group attached to the 2-methylindoline moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances its potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C15H13Br2NO2S |
---|---|
Molecular Weight |
431.1 g/mol |
IUPAC Name |
1-(2,4-dibromophenyl)sulfonyl-2-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H13Br2NO2S/c1-10-8-11-4-2-3-5-14(11)18(10)21(19,20)15-7-6-12(16)9-13(15)17/h2-7,9-10H,8H2,1H3 |
InChI Key |
YSCYWQKTTCBBAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C=C3)Br)Br |
Origin of Product |
United States |
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